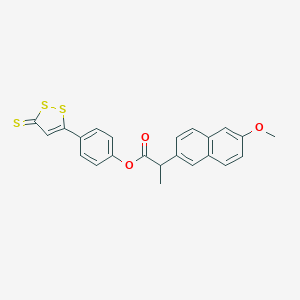
4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate
Übersicht
Beschreibung
ATB-345 is a Hydrogen sulfide-releasing cyclooxygenase inhibitor.
Wissenschaftliche Forschungsanwendungen
Electronic Substituent Constants Assessment
Research on similar compounds, specifically 3-thioxo-1,2-dithiol groups, involved the assessment of electronic substituent constants through pKa measurements. This study highlighted the withdrawing effect of the 3-thioxo-1,2-dithiol group, which is significant for understanding the electronic properties of related compounds (Chollet, Legouin, & Burgot, 1998).
Synthesis and Antimicrobial Activity
A related compound, 2-(6-methoxy-2-naphthyl)propionamide, was synthesized and found to have significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds, including the one (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anti-inflammatory Properties
Another study on compounds with a similar structure revealed significant anti-inflammatory activity. This could imply potential anti-inflammatory applications for 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenyl 2-(2-methoxynaphthalen-6-yl)propanoate (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Chromatographic Analysis
Compounds featuring 6-methoxynaphthalen-2-yl groups have been used as fluorogenic labeling reagents in high-performance liquid chromatography for the determination of biologically important thiols. This demonstrates potential application in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Solubility Studies
The solubility of related compounds, like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents has been studied. Understanding the solubility characteristics can be crucial for pharmaceutical formulation and chemical processing (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Chemical Synthesis
Research on one-pot synthesis techniques for similar compounds shows the evolving methods in chemical synthesis, which can be applicable for the compound (Gharib, Daneshtalab, Scheeren, Bamoharram, Roshani, & Jahangir, 2009).
Pharmaceutical Analysis
Studies involving related compounds, such as naproxen, in oil-water emulsions highlight the importance of these compounds in the development of pharmaceutical analysis methods (Shevchenko & Kulichenko, 2008).
Eigenschaften
Molekularformel |
C23H18O3S3 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C23H18O3S3/c1-14(16-3-4-18-12-20(25-2)10-7-17(18)11-16)23(24)26-19-8-5-15(6-9-19)21-13-22(27)29-28-21/h3-14H,1-2H3 |
InChI-Schlüssel |
ABPAEYXKEGBGCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C2C=C(OC)C=CC2=C1)C(OC3=CC=C(C4=CC(SS4)=S)C=C3)=O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C4=CC(=S)SS4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ATB345; ATB 345; ATB-345 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

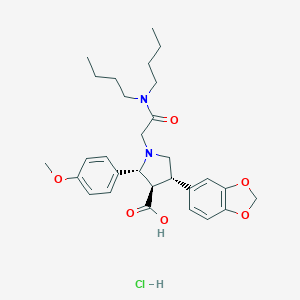
![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
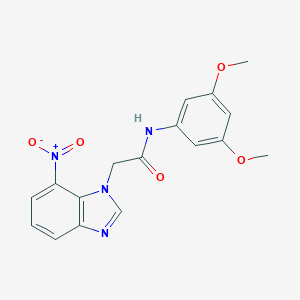
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)

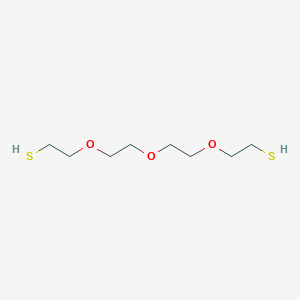
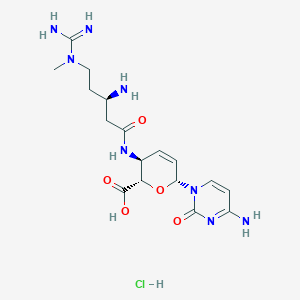
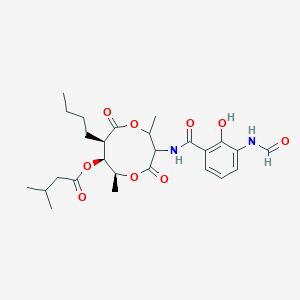
![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)